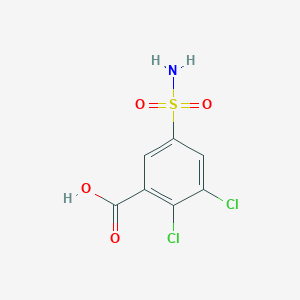

2,3-Dichloro-5-sulfamoylbenzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-sulfamoylbenzoic acid typically involves the chlorination of benzoic acid derivatives followed by sulfonation. One common method includes the reaction of 2,3-dichlorobenzoic acid with chlorosulfonic acid to introduce the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Dichloro-5-sulfamoylbenzoic acid derivatives as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in tumor growth and metastasis.

- Case Study : A focused library of oxime ester derivatives was synthesized and tested for their ability to inhibit hCAs. The derivative exhibiting the highest selectivity towards CA IX showed a of 0.12 nM, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Case Study : Derivatives of 4-phenoxy-5-sulfamoylbenzoic acid were synthesized, showing significant anti-urease and antibacterial action against strains such as Pseudomonas aeruginosa. These findings suggest that similar derivatives of this compound could be explored for their antimicrobial properties .

Biochemical Characterization

Biochemical assays have been conducted to evaluate the efficacy of this compound in inhibiting specific enzyme activities related to inflammation and cancer.

Enzyme Inhibition Studies

The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, contributing to its antiviral activity . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-5-sulfamoylbenzoic acid: Another chlorinated sulfamoylbenzoic acid with similar properties and applications.

5-(Aminosulfonyl)-2,4-dichlorobenzoic acid: A related compound with comparable chemical structure and uses.

Uniqueness

2,3-Dichloro-5-sulfamoylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications in pharmaceutical research and chemical synthesis .

Actividad Biológica

2,3-Dichloro-5-sulfamoylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological properties, including its antibacterial, anti-inflammatory, and potential therapeutic effects.

This compound has the following chemical structure:

- Molecular Formula : C7H5Cl2NO4S

- Molecular Weight : 239.09 g/mol

The compound belongs to the class of sulfonamide derivatives, which are known for their wide-ranging biological activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties. The compound has been evaluated against various bacterial strains using standard agar well diffusion methods.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated in animal models. A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Key Findings :

- Reduction in TNF-alpha : Decreased by approximately 40% compared to control.

- Reduction in IL-6 : Decreased by about 35%.

These findings suggest that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.

Immunomodulatory Effects

In another study focusing on immune modulation, it was found that this compound increased the population of CD4+ regulatory T-cells (Tregs) and enhanced FoxP3 expression in LPS-induced mice. This indicates a potential role in promoting immune tolerance and reducing hyperactive immune responses.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A clinical evaluation was conducted using formulations containing this compound to treat patients with chronic bacterial infections. The results indicated a significant improvement in infection resolution rates compared to placebo groups.

-

Case Study on Anti-inflammatory Effects :

- In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain scores over a six-week period.

Propiedades

IUPAC Name |

2,3-dichloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFKNFZNUVHONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.